Methyl 4-chloro-5-fluoro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate
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Overview
Description
Methyl 4-chloro-5-fluoro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate is a complex organic compound characterized by its quinoline core and boronic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-fluoro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. The compound can be synthesized through a multi-step reaction sequence that includes halogenation, boronic acid derivative formation, and esterification.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process would also involve purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be used to convert the quinoline core to its corresponding hydroquinoline.
Substitution Reactions: The boronic acid derivative can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like sodium carbonate (Na2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution Reactions: Biaryl compounds through cross-coupling reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for constructing biologically active compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine: Methyl 4-chloro-5-fluoro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate can be used as a precursor in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and fine chemicals. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid derivative acts as a nucleophile, reacting with an electrophile to form a carbon-carbon bond. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-chloro-5-fluoro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate: is structurally similar to other quinoline derivatives and boronic acid derivatives.
2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]propanenitrile: is another example of a boronic acid derivative used in cross-coupling reactions[_{{{CITATION{{{_3{2-methyl-2- 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2 ....
Uniqueness: What sets this compound apart is its specific substitution pattern on the quinoline core and the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity.
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Properties
IUPAC Name |
methyl 4-chloro-5-fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BClFNO4/c1-16(2)17(3,4)25-18(24-16)9-6-7-11(20)13-10(19)8-12(15(22)23-5)21-14(9)13/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHASUFSUFBWOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)C(=CC(=N3)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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